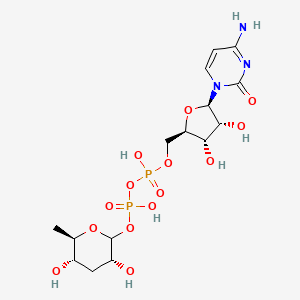

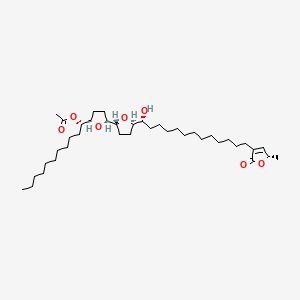

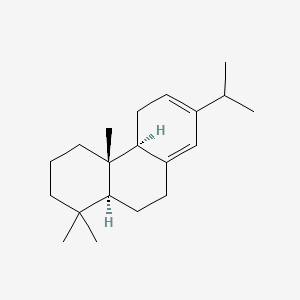

![molecular formula C7H8N2O2 B1200077 6,7-dihidro-1H-ciclopenta[d]pirimidina-2,4(3H,5H)-diona CAS No. 5466-00-2](/img/structure/B1200077.png)

6,7-dihidro-1H-ciclopenta[d]pirimidina-2,4(3H,5H)-diona

Descripción general

Descripción

Synthesis Analysis

The synthesis of new derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione involving the substitution in the aliphatic ring has been reported. The bromination of the starting compound followed by reaction with different N-nucleophiles yields new derivatives. NMR spectroscopy has been used to establish the direction of substitution in these compounds (Papoyan et al., 2012).

Molecular Structure Analysis

The structural characteristics of novel synthesis derivatives such as 1,6-dialkylpyrimido[5,4-e]npyridinophane-5,7(1H,6H)-diones have been studied using spectroscopic properties, cyclic voltammetry, X-Ray analysis, and theoretical calculations. These studies reveal the deformation of the pyridine ring and investigate the structural characteristics of these compounds (Nitta et al., 2004).

Chemical Reactions and Properties

The chemical and electrochemical properties of 1,6-dialkylpyrimido[5,4-e]npyridinophane-5,7(1H,6H)-diones have been explored. Deformation of the pyridine ring and isolation of a dihydrogenated derivative highlight the reactivity and potential for further chemical modifications of these compounds (Nitta et al., 2004).

Physical Properties Analysis

The asymmetric unit of certain tetrahydropyrimidine-2,4-dione molecules consists of two molecules and an ethanol molecule, showcasing nearly planar pyrimidine rings. This analysis provides insight into the hydrogen bonding and structural arrangement of these compounds (El‐Brollosy et al., 2012).

Chemical Properties Analysis

The novel photo-induced oxidation reaction of 6,9-disubstituted cyclohepta[b]pyrimido[5,4-d]pyrrole-8(6H),10(9H)-diones toward some amines under aerobic conditions illustrates the unique chemical properties of derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. This reaction occurs in an autorecycling process, demonstrating the compounds' oxidizing ability (Naya et al., 2004).

Aplicaciones Científicas De Investigación

Síntesis de Compuestos Heterocíclicos

La estructura principal de 6,7-dihidro-1H-ciclopenta[d]pirimidina-2,4(3H,5H)-diona es un precursor en la síntesis de varios compuestos heterocíclicos. Estos compuestos son cruciales en la química medicinal debido a su actividad biológica. Por ejemplo, se pueden utilizar para crear derivados que exhiben actividad hipoglucémica o actúan como antagonistas de los canales de calcio {svg_1}.

Inhibición de la Corrosión

Los derivados de este compuesto han sido estudiados por su potencial como inhibidores de la corrosión, particularmente para aleaciones de acero. Pueden formar películas inhibidoras que protegen la superficie del metal de ambientes corrosivos, como los que se encuentran en los procesos de limpieza industrial y decapado ácido {svg_2}.

Metodologías de Síntesis Orgánica

Este compuesto está involucrado en reacciones de condensación multicomponente, que son significativas en la síntesis orgánica. Tales reacciones pueden conducir a la formación de nuevos derivados con aplicaciones potenciales en productos farmacéuticos y ciencia de materiales {svg_3}.

Catálisis

Los derivados del compuesto pueden actuar como catalizadores en diversas reacciones químicas. Esto es particularmente relevante en el campo de la química verde, donde se buscan catalizadores eficientes y respetuosos con el medio ambiente {svg_4}.

Ciencia de Materiales

En la ciencia de materiales, los derivados del compuesto se pueden utilizar para diseñar nuevos materiales con propiedades específicas. Por ejemplo, se pueden incorporar a polímeros para mejorar su resistencia o estabilidad térmica {svg_5}.

Actividad Biológica

El motivo estructural de this compound se encuentra en varias moléculas biológicamente activas. La investigación en esta área podría conducir al desarrollo de nuevos medicamentos con mayor eficacia y menores efectos secundarios {svg_6}.

Mecanismo De Acción

Target of Action

The primary targets of the compound 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione are currently unknown. This compound is a structural fragment of certain alkaloids , which are known to interact with a variety of biological targets.

Mode of Action

Given its structural similarity to certain alkaloids , it may interact with biological targets in a similar manner Alkaloids often act by binding to receptors or enzymes, altering their function.

Biochemical Pathways

Alkaloids, to which this compound is structurally related, are known to affect a wide range of biochemical pathways, including signal transduction, enzyme activity, and ion channel function

Result of Action

The molecular and cellular effects of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione’s action are currently unknown. As a structural fragment of certain alkaloids , it may share some of their biological activities. Alkaloids are known for their diverse effects, which can range from analgesic to anti-inflammatory to neurotoxic effects, depending on the specific compound and its targets.

Propiedades

IUPAC Name |

1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-6-4-2-1-3-5(4)8-7(11)9-6/h1-3H2,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLURGSDLNKCSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90282454 | |

| Record name | 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>22.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24841263 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

5466-00-2 | |

| Record name | 5466-00-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5H,6H,7H-cyclopenta[d]pyrimidine-2,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main structural modification explored in the research on 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione derivatives, and what is its significance?

A1: The research focuses on synthesizing new 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. [] This modification involves replacing a hydrogen atom at the 7-position of the core structure with a sulfur atom, which then allows for the introduction of various alkyl substituents. This is significant because it allows for the exploration of structure-activity relationships (SAR). By systematically changing the alkyl substituents on the sulfur atom, researchers can investigate how the structure of these derivatives influences their antioxidant activity.

Q2: What model was used to evaluate the antioxidant activity of the synthesized compounds?

A3: The researchers utilized an in vitro model of Fe2+-dependent oxidation of adrenaline to assess the antioxidant activity of the 7-thio derivatives. [] This model is commonly used to evaluate the ability of compounds to scavenge free radicals generated by the reaction of ferrous ions with adrenaline. By measuring the inhibition of adrenaline oxidation, the researchers could quantify the antioxidant capacity of the synthesized compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.